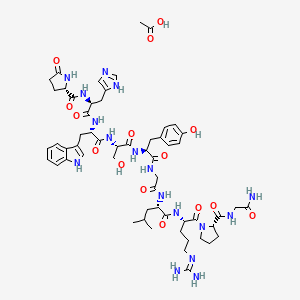

Gonadorelin acetate

Katalognummer:

B607715

CAS-Nummer:

34973-08-5

Molekulargewicht:

1242.3 g/mol

InChI-Schlüssel:

NGCGMRBZPXEPOZ-HBBGHHHDSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Gonadorelin Acetate is a synthetic decapeptide (Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that is structurally identical to the endogenous gonadotropin-releasing hormone (GnRH) . As a pivotal regulator of the hypothalamic-pituitary-gonadal (HPG) axis, its primary research value lies in its mechanism of action: it acts as a potent agonist of the GnRH receptor on pituitary gonadotrope cells . This binding activates the phospholipase C pathway, leading to the secretion of the gonadotropins Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) . The effect on the endocrine system is critically dependent on the administration pattern. Pulsatile administration mimics physiological conditions and stimulates the release of LH and FSH, which in turn can support studies on gonadal steroidogenesis, spermatogenesis, and folliculogenesis . In contrast, continuous administration leads to receptor desensitization and downregulation, suppressing gonadotropin release and sex steroid production—a valuable effect for investigating hormone-sensitive pathways . This dual functionality makes this compound a versatile tool for basic science research in endocrinology and reproductive biology, including in vitro studies of receptor signaling and the regulation of gene expression . It is also used in veterinary research for applications such as synchronizing estrous cycles . This product is supplied as a high-purity active pharmaceutical ingredient (API) for research purposes. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption use.

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGMRBZPXEPOZ-HBBGHHHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N17O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198161 |

Source

|

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-08-5, 499785-55-6, 71447-49-9 |

Source

|

| Record name | Gonadorelin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Gonadorelin Acetate Signaling Pathways In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by Gonadorelin acetate, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details the core molecular mechanisms, presents quantitative data from key experimental findings, outlines detailed protocols for relevant assays, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic decapeptide that mimics the action of the endogenous hypothalamic hormone, Gonadotropin-Releasing Hormone (GnRH).[1][2] It is a critical tool in reproductive medicine and research, used to modulate the release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[1][2] Its primary mechanism of action is through binding to and activating the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[3] This interaction initiates a complex network of intracellular signaling pathways that ultimately govern the synthesis and secretion of LH and FSH.[4]

The physiological effects of this compound are highly dependent on its mode of administration. Pulsatile delivery mimics the natural pulsatile secretion of GnRH, leading to a sustained stimulation of gonadotropin release.[4] In contrast, continuous exposure leads to receptor desensitization and downregulation, resulting in the suppression of gonadotropin secretion.[1] This document focuses on the acute signaling events that occur upon this compound binding to the GnRH receptor in vitro.

Core Signaling Pathways of this compound

The binding of this compound to the GnRH receptor on pituitary gonadotrope cells triggers a cascade of intracellular events, primarily mediated by heterotrimeric G-proteins. The core signaling pathways are detailed below.

The Gαq/11 - Phospholipase C Pathway

The canonical and most well-characterized signaling pathway initiated by this compound involves the activation of the Gαq/11 family of G-proteins.[3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4]

The elevation of intracellular Ca2+ and the activation of PKC are central to the downstream effects of this compound, including the immediate release of stored LH and FSH and the activation of other signaling cascades.

Figure 1: The Gαq/11-Phospholipase C signaling pathway activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Downstream of PKC activation and calcium mobilization, this compound stimulates several Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for mediating the effects of GnRH on gonadotropin subunit gene transcription. The three main MAPK families activated are:

-

Extracellular signal-Regulated Kinase (ERK): The ERK pathway is robustly and rapidly activated by GnRH.[5][6] This activation is largely dependent on PKC.[6]

-

c-Jun N-terminal Kinase (JNK): JNK activation by GnRH has slower kinetics compared to ERK and p38.[5][6]

-

p38 MAPK: Similar to ERK, p38 MAPK is rapidly phosphorylated following GnRH stimulation.[5][6]

The activation of these MAPK cascades leads to the phosphorylation of various transcription factors, which then regulate the expression of the common α-subunit and the specific β-subunits of LH and FSH.

Figure 2: Downstream MAPK signaling cascades activated by this compound.

Other Signaling Pathways

While the Gαq/11-PLC pathway is primary, there is evidence that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi, leading to the modulation of cyclic AMP (cAMP) levels. GnRH has been shown to stimulate cAMP production in some in vitro models, with an EC50 in the range of 1 nM.[7] This suggests a more complex signaling network than initially understood, with potential for crosstalk between the PLC and cAMP pathways.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative parameters related to this compound and GnRH signaling in vitro. It is important to note that much of the detailed quantitative analysis has been performed with the endogenous ligand, GnRH. The data for GnRH is presented here as a close surrogate for this compound, as they are expected to have very similar, though not identical, potencies.

Table 1: Receptor Binding Affinity

| Ligand | Cell Line/Tissue | Kd (nM) | Reference |

| GnRH | Rat Pituitary Cells | ~50 | [8] |

| GnRH Agonist ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | Rat Pituitary Cells | ~0.25 | [8] |

Table 2: Second Messenger Production

| Ligand | Second Messenger | Cell Line/Tissue | EC50 (nM) | Reference |

| GnRH | Inositol Phosphate Production | Rat Anterior Pituitary | ~11 | [9] |

| GnRH | cAMP Accumulation | αT3-1 cells | ~1 | [7] |

Table 3: MAPK Activation

| Ligand | MAPK | Cell Line | Time to Peak Activation | Fold Activation (approx.) | Reference |

| GnRH (100 nM) | ERK | LβT2 | 10 min | 60-fold | [5] |

| GnRH (100 nM) | JNK | LβT2 | 30 min | 10-fold | [5][6] |

| GnRH (100 nM) | p38 | LβT2 | 10 min | 30-fold | [5][6] |

Table 4: Gonadotropin Release

| Ligand | Gonadotropin | Cell System | EC50 (nM) | Reference |

| GnRH | LH | Rat Pituitary Cells | ~0.5 | [8] |

| GnRH Agonist ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | LH | Rat Pituitary Cells | ~0.01 | [8] |

| This compound | LH | Pituitary Cell Cultures | 0.1 - 1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound signaling in vitro.

GnRH Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the GnRH receptor.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist cetrorelix using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptides.gg [peptides.gg]

The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Gonadorelin Acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of gonadorelin acetate analogs. Gonadorelin, a synthetic decapeptide identical to native gonadotropin-releasing hormone (GnRH), serves as a foundational scaffold for a class of therapeutics that modulate the hypothalamic-pituitary-gonadal axis. Modifications to its structure have yielded a range of analogs with tailored potencies, receptor affinities, and pharmacokinetic profiles, which are critical for their clinical applications in oncology, reproductive medicine, and endocrinology. This document provides a comprehensive overview of the signaling pathways, quantitative biological data, and experimental methodologies essential for the rational design and development of novel gonadorelin analogs.

The GnRH Receptor Signaling Cascade: A Two-Pronged Approach

The biological effects of gonadorelin and its analogs are mediated through their interaction with the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the GnRHR initiates a cascade of intracellular events that can be broadly categorized into a primary and a secondary signaling pathway.

The primary and most well-characterized pathway involves the coupling of the GnRHR to the Gαq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade is the principal driver of the synthesis and pulsatile release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.

In addition to the canonical Gαq/11 pathway, GnRH receptor activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway. This secondary signaling arm is crucial for mediating the effects of GnRH on gene transcription, including the expression of the gonadotropin subunit genes. The activation of the MAPK/ERK pathway is often downstream of PKC activation and can also involve other signaling intermediates. The sustained activation of this pathway is thought to play a role in the long-term effects of GnRH analogs on cellular proliferation and differentiation.

Figure 1: GnRH Receptor Signaling Pathways.

The Nuances of Molecular Design: Structure-Activity Relationships

The native gonadorelin decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a relatively short biological half-life due to its susceptibility to enzymatic degradation. The primary goal of analog design has been to enhance resistance to proteolysis and improve receptor binding affinity, thereby increasing potency and duration of action. The most significant modifications have historically been at positions 6 and 10.

-

Position 6 (Glycine): Substitution of the glycine at position 6 with a D-amino acid, particularly a bulky, lipophilic one (e.g., D-Ser(tBu), D-Leu, D-Trp), sterically hinders the action of endopeptidases that cleave the peptide bond between amino acids 6 and 7. This single modification can dramatically increase the analog's half-life.

-

Position 10 (Glycinamide): Replacement of the C-terminal glycinamide with an ethylamide group (Pro-NHEt) further enhances stability by protecting against carboxypeptidase degradation.

These two modifications are the hallmark of "superagonist" analogs, which exhibit significantly greater potency than native gonadorelin.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of gonadorelin analogs to the GnRH receptor is a critical determinant of their biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

| Analog | Modification (Position 6) | Modification (Position 10) | Receptor Binding Affinity (Ki, nM) |

| Gonadorelin | Gly | Gly-NH2 | 13 |

| Buserelin | D-Ser(tBu) | Pro-NHEt | 0.38 |

| Leuprolide | D-Leu | Pro-NHEt | 0.47 |

| Triptorelin | D-Trp | Gly-NH2 | 0.21 |

| Goserelin | D-Ser(tBu) | Aza-Gly-NH2 | 0.81 |

| Nafarelin | D-Nal(2) | Gly-NH2 | 0.06 |

| Deslorelin | D-Trp | Pro-NHEt | 0.14 |

| Histrelin | D-His(Bzl) | Pro-NHEt | 0.33 |

Note: Data compiled from various sources and may vary depending on the specific assay conditions.

In Vitro Potency of Gonadorelin Analogs

The in vitro potency of gonadorelin analogs is a measure of their ability to elicit a biological response, such as the release of gonadotropins or the activation of downstream signaling pathways. It is commonly expressed as the half-maximal effective concentration (EC50). A lower EC50 value signifies greater potency.

| Analog | Assay Type | Cell Line | Reported EC50 (nM) |

| Leuprolide | Calcium Flux | CHO-K1 | ~1-10 |

| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1 | |

| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5 |

| Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5 | |

| Goserelin | Calcium Flux | CHO-K1 | ~1-15 |

| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-2 | |

| Triptorelin | Calcium Flux | CHO-K1 | ~0.1-1 |

| Reporter Gene (CRE-Luc) | HEK293 | ~0.01-0.1 |

Note: These values are indicative and can vary based on the specific experimental setup.[1]

Comparative Pharmacokinetics of Key Analogs

The pharmacokinetic profile of a gonadorelin analog dictates its dosing regimen and clinical utility. The modifications that enhance stability and receptor affinity also contribute to a longer elimination half-life.

| Analog | Elimination Half-life (t½) | Bioavailability (Subcutaneous) |

| Gonadorelin | 2-10 minutes | Not applicable (IV administration) |

| Leuprolide | ~3 hours | ~94% |

| Goserelin | ~4.2 hours (males), ~2.3 hours (females) | High (depot formulation) |

| Triptorelin | ~3-5 hours | ~69% |

| Buserelin | ~50-80 minutes | ~70% |

Note: Half-life and bioavailability can be influenced by the formulation (e.g., depot vs. solution).

Methodologies for Elucidating Structure-Activity Relationships

The systematic evaluation of the SAR of gonadorelin analogs relies on a suite of robust in vitro and in vivo assays. The following are detailed protocols for key experiments in this process.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a novel analog for the GnRH receptor.

-

Objective: To measure the ability of an unlabeled gonadorelin analog to compete with a radiolabeled ligand for binding to the GnRH receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

-

Unlabeled test analog at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test analog. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard agonist).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test analog.

-

Plot the percentage of specific binding against the logarithm of the test analog concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Experimental Protocol: Functional Cell-Based Assay (Calcium Flux)

This assay measures the ability of an analog to activate the GnRH receptor and trigger a downstream signaling event.

-

Objective: To determine the in vitro potency (EC50) of a gonadorelin analog by measuring its ability to induce an increase in intracellular calcium.

-

Materials:

-

A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Test analog at a range of concentrations.

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Baseline Measurement: Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: Inject the test analog at various concentrations into the wells and immediately begin recording the fluorescence signal.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the increase in intracellular calcium.

-

Plot the peak fluorescence response (or area under the curve) against the logarithm of the analog concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 2: Generalized Workflow for Peptide SAR Studies.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a well-established field that has yielded numerous clinically successful therapeutics. The core principles of SAR, centered on modifications at positions 6 and 10 to enhance stability and receptor affinity, have proven to be a robust strategy for the development of potent and long-acting agonists. The detailed understanding of the GnRH receptor signaling pathways, coupled with standardized in vitro and in vivo assays, provides a solid framework for the continued development of novel analogs.

Future research in this area is likely to focus on the development of analogs with even more refined properties, such as tissue-specific targeting to minimize side effects, and the exploration of biased agonism, where analogs preferentially activate one signaling pathway over another. The integration of computational modeling and peptide synthesis technologies will undoubtedly accelerate the design-synthesize-test cycle, paving the way for the next generation of gonadorelin-based therapeutics with improved efficacy and safety profiles.

References

The In Vivo Dynamics of Gonadotropin Secretion in Response to Gonadorelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of gonadorelin acetate on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) pulse frequency. This compound, a synthetic analog of the endogenous decapeptide Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and research. Its primary physiological role is to stimulate the synthesis and pulsatile release of LH and FSH from the anterior pituitary's gonadotroph cells.[1] The pattern of this stimulation—specifically its pulsatility—is the key determinant of the differential regulation of LH and FSH, which in turn orchestrates gonadal function.[2][3] This document synthesizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows to provide a comprehensive resource for professionals in the field.

Core Principles of this compound Action

This compound exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs.[1] The physiological impact of this compound is critically dependent on its mode of administration. A pulsatile delivery, mimicking the natural episodic secretion of GnRH from the hypothalamus, is essential for sustained and physiologically appropriate gonadotropin secretion.[4][5] Conversely, continuous administration leads to downregulation of GnRH receptors and desensitization of the gonadotroph cells, resulting in a paradoxical suppression of LH and FSH release.[1]

The frequency of the GnRH pulses is the primary determinant of the ratio of LH to FSH secretion. In general, high-frequency pulses of this compound preferentially stimulate LH synthesis and release, while low-frequency pulses favor the secretion of FSH.[3][6] This differential response allows for the precise regulation of the menstrual cycle in females and spermatogenesis in males.

Intracellular Signaling Pathway of this compound

The binding of this compound to its G-protein coupled receptor (GPCR) on the gonadotroph cell membrane initiates a well-defined intracellular signaling cascade. This process is fundamental to understanding its mechanism of action.

Upon receptor binding, the associated Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).[1] This cascade of events ultimately leads to the synthesis and exocytosis of LH and FSH from secretory granules.

Quantitative In Vivo Effects on LH and FSH Secretion

The administration of pulsatile this compound has distinct and quantifiable effects on the secretion of LH and FSH. The following data is summarized from a study in ovariectomized women, a model that eliminates the confounding feedback effects of ovarian steroids, providing a clear view of the pituitary response to exogenous GnRH.

Experimental Design: Ovariectomized women were treated for 15 days with subcutaneous pulsatile GnRH. Blood samples were collected every 10 minutes for 8 hours before and after the treatment period to characterize LH and FSH pulsatility.[7]

Table 1: Effects of Pulsatile this compound on LH and FSH Secretion in Ovariectomized Women [7]

| Treatment Group | Parameter | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) |

| Group A | LH Mean Concentration (IU/L) | 35.2 ± 3.1 | 20.1 ± 2.5 |

| (20 µg every 90 min) | LH Pulse Amplitude (IU/L) | 10.1 ± 1.5 | 5.2 ± 0.9 |

| FSH Mean Concentration (IU/L) | 70.5 ± 5.3 | 45.3 ± 4.1 | |

| FSH Pulse Amplitude (IU/L) | 5.9 ± 0.8 | 3.1 ± 0.5 | |

| Group B | LH Mean Concentration (IU/L) | 33.8 ± 2.9 | 23.5 ± 2.8 |

| (10 µg every 90 min) | LH Pulse Amplitude (IU/L) | 9.8 ± 1.2 | 6.8 ± 1.1 |

| FSH Mean Concentration (IU/L) | 68.9 ± 4.8 | 50.1 ± 4.5 | |

| FSH Pulse Amplitude (IU/L) | 5.5 ± 0.7 | 3.9 ± 0.6 | |

| Group C | LH Mean Concentration (IU/L) | 36.1 ± 3.5 | 28.9 ± 3.2 |

| (20 µg every 120 min) | LH Pulse Amplitude (IU/L) | 10.5 ± 1.8 | 8.2 ± 1.4 |

| FSH Mean Concentration (IU/L) | 72.3 ± 6.1 | 58.7 ± 5.7 | |

| FSH Pulse Amplitude (IU/L) | 6.2 ± 0.9 | 4.8 ± 0.8 |

Note: In this study, the frequency of LH and FSH pulses did not significantly change as it was driven by the fixed frequency of the exogenous GnRH administration. The data demonstrates a partial desensitization of the pituitary, leading to lower mean concentrations and pulse amplitudes after 15 days of treatment.[7]

Experimental Protocols for In Vivo Assessment

The study of this compound's effects on LH and FSH pulsatility requires rigorous experimental design. Below are summaries of typical protocols for both male and female subjects with hypogonadotropic hypogonadism, a condition characterized by deficient endogenous GnRH secretion, making them an ideal model for studying the effects of exogenous GnRH replacement.

Protocol for Ovulation Induction in Women with Hypothalamic Amenorrhea

-

Subject Population: Women with primary or secondary hypothalamic amenorrhea, characterized by low or absent endogenous LH pulses.[8]

-

Treatment Objective: To induce ovulation by mimicking the natural pulsatile secretion of GnRH.

-

Administration Protocol:

-

Drug: this compound.

-

Dosage: Initial doses typically range from 2.5 to 5.0 µg per pulse, with adjustments based on patient response.[8] Doses can range from 1.25 to 20.0 µ g/bolus .[8]

-

Route: Intravenous (i.v.) or subcutaneous (s.c.) administration via a portable infusion pump. The i.v. route often yields a more physiological response.[8]

-

Frequency: A pulse frequency of every 60 to 90 minutes is most commonly used, as this mimics the follicular phase of the menstrual cycle.[5][8]

-

-

Monitoring and Blood Sampling:

-

Hormone Assays: Serum LH, FSH, estradiol, and progesterone levels are monitored.

-

Pulsatility Analysis: To assess the direct pituitary response, frequent blood sampling (e.g., every 10-20 minutes) is conducted over several hours (e.g., 8-24 hours) both at baseline and during treatment.[9]

-

Ovarian Response: Follicular development is monitored via transvaginal ultrasound.[4]

-

Protocol for Spermatogenesis Induction in Men with Congenital Hypogonadotropic Hypogonadism (CHH)

-

Subject Population: Adult males with confirmed CHH, low serum testosterone, and azoospermia.[10]

-

Treatment Objective: To stimulate testicular function and induce spermatogenesis.

-

Administration Protocol:

-

Drug: this compound.

-

Dosage: An initial dose of 10 µg per pulse is often used, with adjustments made based on hormonal response. The dose can be increased in increments (e.g., 5 µg) to maintain normal LH, FSH, and testosterone levels.[10][11]

-

Route: Subcutaneous (s.c.) administration via a portable infusion pump, with the injection site typically on the abdominal wall and changed every 3-4 days.[10][11]

-

Frequency: A pulse interval of 90 minutes is a common starting point.[10][11]

-

-

Monitoring and Blood Sampling:

-

Hormone Assays: Serum LH, FSH, and testosterone levels are measured at baseline and then at regular follow-up visits (e.g., every 3 months). Blood samples are often timed relative to a GnRH pulse (e.g., 30 minutes post-pulse) to capture the peak response.[10]

-

Testicular Response: Testicular volume is measured using a Prader orchidometer.

-

Spermatogenesis: Semen analysis is performed periodically to assess sperm concentration, motility, and morphology.[11]

-

Logical Framework: Pulse Frequency and Gonadotropin Outcome

The differential regulation of LH and FSH by GnRH pulse frequency is a cornerstone of reproductive physiology. This relationship can be visualized as a logical flow where the frequency of the input signal (this compound pulses) dictates the primary gonadotropin output.

Conclusion

The in vivo administration of this compound is a powerful tool for both therapeutic intervention in reproductive disorders and for the scientific investigation of the hypothalamic-pituitary-gonadal axis. The efficacy and physiological outcome of this compound are inextricably linked to its pulsatile delivery. High-frequency administration favors LH secretion, while low-frequency administration promotes FSH secretion. This guide has provided a consolidated overview of the quantitative effects, underlying cellular mechanisms, and standard experimental protocols associated with this compound. The structured data and visual diagrams herein serve as a foundational resource for researchers and clinicians working to understand and manipulate gonadotropin dynamics for improved patient outcomes and scientific advancement.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. ujms.net [ujms.net]

- 6. The enigma of the gonadotropin-releasing hormone pulse frequency governing individual secretion of luteinizing hormone and follicle-stimulating hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depression of FSH and LH secretion following pulsatile GnRH administration in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pulsatile gonadotropin secretion during the human menstrual cycle: evidence for altered frequency of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gonadorelin Acetate: Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of Gonadorelin acetate with its target, the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended to serve as a core resource, offering detailed experimental protocols, quantitative binding data, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the GnRH Receptor

This compound is a synthetic decapeptide identical to the endogenous Gonadotropin-Releasing Hormone (GnRH).[1] It is a critical component of the hypothalamic-pituitary-gonadal axis, acting as a potent agonist at the GnRH receptor (GnRHR).[2][3][4] The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation is the primary trigger for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[3][4][5] This pivotal role makes the GnRH receptor a significant target for therapeutic interventions in reproductive medicine and for the management of hormone-dependent diseases.[6]

The physiological effects of this compound are highly dependent on its administration pattern. Pulsatile administration mimics the natural secretion of GnRH, leading to the stimulation of LH and FSH release. Conversely, continuous administration leads to downregulation of the GnRH receptors, resulting in a suppression of gonadotropin secretion.

Quantitative Binding Data

Table 1: Binding Affinity of GnRH and Analogs for the GnRH Receptor

| Ligand | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |

| GnRH I | Wild-type human GnRH receptor | Radioligand Displacement | IC50 | 3.97 | [7] |

| GnRH II | Wild-type human GnRH receptor | Radioligand Displacement | IC50 | 13.4 | [7] |

| [¹²⁵I]-[His⁵,D-Tyr⁶]GnRH | Mutant GnRH receptors | Saturation Binding | Kd | 0.19 | [8] |

Table 2: Binding Kinetics of GnRH Analogs for the GnRH Receptor

| Ligand | Receptor Source | Method | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| Data Not Available | - | - | - | - | - |

Note: Explicit kon and koff values for this compound or endogenous GnRH were not found in the reviewed literature. These parameters are typically determined using techniques like Surface Plasmon Resonance (SPR).

GnRH Receptor Signaling Pathway

Upon binding of this compound, the GnRH receptor primarily couples to Gαq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events culminate in the synthesis and secretion of gonadotropins.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.

This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor.

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).

-

Test Compound: Unlabeled this compound.

-

Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., unlabeled Buserelin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes via high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding (NSB): Add a high concentration of unlabeled GnRH agonist, membrane preparation, and radioligand.

-

Competition Binding: Add varying concentrations of unlabeled this compound, membrane preparation, and radioligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ) , where [L] is the radioligand concentration and KᏧ is its dissociation constant.

This assay determines the equilibrium dissociation constant (KᏧ) and the maximum number of binding sites (Bₘₐₓ) for a radioligand.

Procedure: The procedure is similar to the competitive binding assay, but instead of a competitor, increasing concentrations of the radioligand are used.

Data Analysis: Plot specific binding against the concentration of the radioligand. The data are fitted to a one-site binding hyperbola using non-linear regression to determine the KᏧ and Bₘₐₓ.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff).

General Protocol for GPCRs:

-

Chip Preparation: A sensor chip (e.g., CM5) is functionalized. For GPCRs, a common method is to first immobilize an antibody that will specifically capture the receptor.

-

Receptor Immobilization: The purified and solubilized GnRH receptor is captured onto the antibody-coated sensor surface.

-

Ligand Injection: A solution containing this compound at various concentrations is flowed over the sensor surface (association phase).

-

Dissociation: Buffer is flowed over the surface to measure the dissociation of the ligand from the receptor (dissociation phase).

-

Regeneration: The sensor surface is regenerated to remove the bound ligand and receptor, preparing it for the next cycle.

Data Analysis: The resulting sensorgram (a plot of response units vs. time) is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (KᏧ) can then be calculated as KᏧ = kₒff / kₒₙ .

Conclusion

This compound, as a synthetic equivalent of endogenous GnRH, is a powerful tool in both clinical practice and research. A thorough understanding of its binding affinity and kinetics at the GnRH receptor is fundamental for the development of new therapeutics and for elucidating the complex mechanisms of the reproductive endocrine system. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of these interactions. While specific binding data for this compound remains elusive in publicly available literature, the provided data for natural GnRH serves as a strong foundation for its pharmacological profiling.

References

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 4. originbiopharma.com [originbiopharma.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Gonadorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH). It is designed to be a technical resource, incorporating detailed experimental protocols and quantitative data to support research and development efforts in endocrinology and reproductive medicine.

Discovery and Structural Elucidation

The journey to understanding and synthesizing gonadorelin began with the quest to identify the hypothalamic factors controlling pituitary hormone secretion. This pioneering work, which spanned several decades, culminated in the isolation and characterization of Gonadotropin-Releasing Hormone (GnRH).

In 1971, the research groups of Andrew V. Schally and Roger Guillemin independently elucidated the structure of porcine and ovine GnRH, respectively.[1][2] This monumental achievement, which involved processing vast quantities of hypothalamic tissue, revealed GnRH to be a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[3] For their discoveries concerning the peptide hormone production of the brain, Schally and Guillemin were awarded a share of the Nobel Prize in Physiology or Medicine in 1977.[4][5]

This compound is the synthetic acetate salt of this naturally occurring decapeptide.[6] Its development provided a stable and pure compound for clinical and research use, enabling precise therapeutic and diagnostic applications.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[8][9] This interaction is the primary trigger for the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][11][12]

The binding of this compound to the GnRHR initiates a cascade of intracellular signaling events.[11][13] The receptor is primarily coupled to the Gαq/11 protein, which in turn activates phospholipase C (PLC).[14][15][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[11][13] The rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are crucial for the exocytosis of vesicles containing LH and FSH.[11][17] This signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in the transcriptional regulation of gonadotropin subunit genes.[10][16]

The pulsatile administration of this compound mimics the natural, episodic secretion of GnRH from the hypothalamus, leading to a physiological pattern of LH and FSH release.[13] Conversely, continuous administration leads to downregulation of the GnRH receptors and desensitization of the gonadotropes, resulting in a suppression of gonadotropin release.[8]

GnRH Receptor Signaling Pathway Diagram

Caption: GnRH receptor signaling pathway initiated by this compound.

Synthesis of this compound

This compound is a synthetic decapeptide produced through chemical synthesis.[6] The most common and efficient method for its production is Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6][18] Both Fmoc/tBu and Boc/Bzl strategies can be employed.[18][19]

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Generalized workflow for the solid-phase peptide synthesis of gonadorelin.

Quantitative Data from Synthesis and Characterization

The synthesis and purification of this compound require stringent quality control to ensure high purity and potency.

| Parameter | Typical Value/Method | Reference(s) |

| Synthesis Scale | 0.1 - 1.0 mmol | [20] |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [6][18] |

| Crude Yield | 60-92% | [21] |

| Final Purity (HPLC) | ≥98% | [7][22] |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [21][23] |

| Identity Confirmation | Mass Spectrometry (MS) | [24] |

| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | [22] |

| Molecular Weight | 1182.3 Da | [22] |

| Acetate Content | 4-8% | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and functional analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of Gonadorelin

Objective: To synthesize the gonadorelin decapeptide using manual or automated SPPS.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), Gly, Leu, Arg(Pbf), Pro)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and dithiothreitol (DTT) (e.g., 95:2.5:2.5:2.5 v/v/v/w)

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) by dissolving it with HBTU (3 eq.) and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the amino acid solution and immediately add the mixture to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, from the C-terminus (Gly) to the N-terminus (pGlu).

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the crude peptide using RP-HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a white powder.

-

Acetate Salt Formation: The peptide can be converted to the acetate salt by ion-exchange chromatography or by dissolving in a dilute acetic acid solution before lyophilization.[21]

GnRH Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes from cells expressing the GnRH receptor (e.g., αT3-1 cells, or transfected COS-7 or HEK293 cells)

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)

-

Unlabeled this compound (competitor)

-

Non-specific binding control (e.g., a high concentration of unlabeled GnRH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates and vacuum manifold

-

Gamma counter

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from GnRH receptor-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-Specific Binding (NSB): Add a high concentration of unlabeled GnRH, radioligand, and membrane preparation.

-

Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Washing: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC₅₀ value (the concentration of gonadorelin that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vitro LH and FSH Release Assay

Objective: To measure the biological activity of this compound by quantifying its ability to stimulate LH and FSH release from pituitary cells.

Materials:

-

Primary pituitary cell cultures from rats or a suitable gonadotrope cell line (e.g., LβT2 cells)

-

Cell culture medium (e.g., DMEM) with serum

-

Serum-free medium for stimulation

-

This compound solutions at various concentrations

-

ELISA kits for rat/mouse LH and FSH

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Culture: Plate primary pituitary cells or LβT2 cells in 96-well plates and culture until they reach approximately 80% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them in serum-free medium for 1-2 hours to establish a baseline.

-

Stimulation: Remove the pre-incubation medium and add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷ M).

-

Incubation: Incubate the cells for a defined period (e.g., 3-4 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant from each well. This supernatant contains the released LH and FSH.

-

Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[25][26][27]

-

Data Analysis: Plot the concentration of released LH and FSH against the log concentration of this compound. Determine the EC₅₀ value (the concentration of gonadorelin that produces 50% of the maximal response) for both LH and FSH release.

Logical Relationship in this compound Development

Caption: Logical progression from discovery to clinical application of gonadorelin.

This guide provides a foundational understanding of the discovery and synthesis of this compound, supported by technical data and established experimental protocols. It is intended to serve as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Salk Distinguished Professor Emeritus Roger Guillemin, Nobel Prize laureate, celebrates 100th birthday - Salk Institute for Biological Studies [salk.edu]

- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Andrew Schally - Wikipedia [en.wikipedia.org]

- 5. endocrinology.org [endocrinology.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. originbiopharma.com [originbiopharma.com]

- 8. bachem.com [bachem.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. originbiopharma.com [originbiopharma.com]

- 12. This compound Mechanism of action [aminogen.net]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. KEGG PATHWAY: map04912 [genome.jp]

- 17. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bloomtechz.com [bloomtechz.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. wernerlab.weebly.com [wernerlab.weebly.com]

- 21. CN106432427A - Method for preparing this compound by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 22. peptides.gg [peptides.gg]

- 23. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

- 25. novamedline.com [novamedline.com]

- 26. abcam.com [abcam.com]

- 27. monobind.com [monobind.com]

The Role of Gonadorelin Acetate in the Induction of Puberty: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive research and veterinary medicine. Its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis allows for the precise manipulation of reproductive cycles and the induction of puberty. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative outcomes associated with the use of this compound to induce puberty in various animal models. Detailed methodologies, data presented in structured tables, and visualizations of key pathways are included to facilitate the design and implementation of robust preclinical studies.

Introduction

Puberty is a complex physiological process orchestrated by the activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the attainment of sexual maturation and reproductive capability. The pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus is the primary event that initiates this cascade. This compound, as a synthetic GnRH, provides researchers with a powerful tool to investigate and manipulate this process. By mimicking the endogenous pulsatile release of GnRH, this compound can be used to induce puberty in prepubertal animals, offering a valuable model for studying the intricate mechanisms of reproductive development and for developing therapeutic interventions for delayed puberty. Conversely, continuous administration of GnRH agonists like leuprolide acetate can suppress puberty, a technique used to study the impacts of pubertal timing.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland. This binding initiates a downstream signaling cascade that results in the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The intracellular signaling pathway is primarily mediated by the activation of the phospholipase C (PLC) pathway. This leads to the generation of two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The synergistic action of elevated intracellular Ca2+ and PKC activation stimulates the synthesis and exocytosis of LH and FSH into the bloodstream. These gonadotropins then travel to the gonads (testes in males, ovaries in females) to stimulate gametogenesis and the production of sex steroids, thereby driving the physiological changes associated with puberty.

The physiological outcome of this compound administration is critically dependent on its pattern of delivery.

-

Pulsatile Administration: Mimicking the natural, intermittent release of GnRH from the hypothalamus, pulsatile administration of this compound stimulates a sustained increase in LH and FSH secretion, which is the required modality for inducing puberty.

-

Continuous Administration: In contrast, continuous or high-dose administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes. This results in a paradoxical suppression of LH and FSH release, effectively inducing a temporary and reversible chemical castration. This method is often employed in the treatment of central precocious puberty.

Signaling Pathway and Hormonal Cascade

The induction of puberty by this compound follows a well-defined signaling pathway and hormonal cascade.

Experimental Protocols for Puberty Induction

Detailed experimental protocols are crucial for the successful induction of puberty in animal models. The following sections provide methodologies for key species used in reproductive research.

Rodent Models (Rats)

While many studies in rodents focus on delaying puberty with continuous GnRH agonist administration, the principles of pulsatile delivery to induce puberty can be extrapolated from physiological studies of natural pubertal development.

Objective: To induce precocious puberty in prepubertal female rats through pulsatile administration of this compound.

Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Age: Prepubertal (e.g., Postnatal Day 25-30)

-

Housing: Controlled environment (12:12 light-dark cycle, 22 ± 2°C), ad libitum access to food and water.

Experimental Workflow:

Methodological & Application

Application Notes: Gonadorelin Acetate for In Vivo Rodent Studies

Introduction

Gonadorelin acetate is a synthetic decapeptide that is an analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3][4] It is a critical tool in reproductive and neuroendocrine research, primarily used to investigate the function of the hypothalamic-pituitary-gonadal (HPG) axis.[5] By binding to GnRH receptors on the anterior pituitary gland, this compound stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6][7][8] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis in both males and females.[2][9]

The physiological response to this compound is highly dependent on its administration pattern. Pulsatile administration mimics the natural, rhythmic secretion of GnRH by the hypothalamus, promoting sustained gonadotropin release and stimulating the reproductive system.[1][3] Conversely, continuous or high-dose administration leads to the downregulation and desensitization of GnRH receptors, resulting in a paradoxical suppression of LH and FSH secretion and subsequent gonadal suppression.[1][3] This dual effect makes this compound a versatile agent for studying both the stimulation and inhibition of reproductive functions in rodent models.

These notes provide an overview of the signaling pathways, experimental protocols, and key considerations for the use of this compound in in vivo rodent research.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[1][3][9] This binding event initiates an intracellular signaling cascade, primarily through the activation of the phospholipase C (PLC) pathway.[1][9]

Signaling Cascade Steps:

-

Receptor Binding: this compound binds to the GnRH receptor.[1][2]

-

PLC Activation: The activated receptor stimulates phospholipase C (PLC).[2][9]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][2][9]

-

PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[1][2][9]

-

Gonadotropin Release: The combined action of elevated intracellular calcium and activated PKC leads to the synthesis and exocytosis (release) of stored LH and FSH from the gonadotrope cells into the bloodstream.[2][3]

Experimental Protocols

The following protocols are generalized for in vivo rodent studies. Specific parameters such as dosage, frequency, and duration should be optimized based on the research question, rodent species, strain, and sex.

Materials and Reagents

-

This compound (lyophilized powder)

-

Sterile, isotonic saline (0.9% sodium chloride) or bacteriostatic water for injection[10]

-

Sterile syringes (e.g., U-100 insulin syringes for accurate low-volume dosing) and needles (e.g., 27-30 gauge)[10]

-

Appropriate rodent model (e.g., C57BL/6J mice, Sprague Dawley or Wistar rats)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[5]

Drug Preparation (Reconstitution)

It is critical to follow the manufacturer's instructions for reconstitution. A common procedure is as follows:

-

Aseptically add a precise volume of sterile diluent (e.g., 2.0 mL of bacteriostatic water) to the vial of lyophilized this compound.[10]

-

Gently swirl or roll the vial to dissolve the powder completely. Do not shake vigorously , as this can denature the peptide.[10]

-

The resulting solution should be clear and colorless.[11]

-

Calculate the final concentration. For example, reconstituting a 2 mg vial with 2.0 mL of diluent yields a 1.0 mg/mL (1000 µg/mL) solution.[10]

-

Store the reconstituted solution refrigerated at 2–8 °C and protect it from light. Do not freeze the reconstituted solution.[10]

General Experimental Workflow

A typical in vivo study involving this compound follows a standardized workflow to ensure reproducibility and validity of the results.

Administration Protocol

The route and frequency of administration are critical determinants of the biological outcome.

-

Administration Routes:

-

Dosing Regimen - Stimulation (Pulsatile): To mimic natural GnRH secretion and stimulate the HPG axis, pulsatile delivery is required. This can be achieved via:

-

Frequent Injections: Administering low doses (e.g., 5-20 µ g/pulse ) every 90-120 minutes.[12] This method is labor-intensive.

-

Programmable Infusion Pumps: Mini-osmotic or programmable pumps implanted subcutaneously can deliver precise pulses over an extended period.

-

-

Dosing Regimen - Suppression (Continuous): To downregulate GnRH receptors and suppress the HPG axis, continuous administration is used. This can be achieved via:

-

Daily Injections: A single, higher daily dose can lead to receptor desensitization.[1]

-

Long-Acting Depots or Implants: Formulations designed for slow, continuous release of the drug.

-

Data Presentation: Dosages and Toxicology

Quantitative data from literature provides a starting point for experimental design. Dosages can vary significantly based on the specific GnRH analogue, species, and desired effect.

Table 1: Example In Vivo GnRH Agonist Dosages in Rodent Studies

| Rodent Model | GnRH Analogue | Dosage | Administration Route & Frequency | Observed Effect | Reference |

|---|---|---|---|---|---|

| C57BL/6J Mice (Male & Female) | Leuprolide | 20 µ g/mouse | Daily SC injection for 6 weeks | Suppression of reproductive function; sex-specific behavioral changes.[13] | [13][14] |

| Wistar Rats (Female) | Buserelin | Not specified | Daily administration | Suppression of FSH, LH, and progesterone.[15] | [15] |

| Prepubertal Rats (Male & Female) | Buserelin | 5 µ g/animal | Single IP injection | Acute changes in Lhb expression. | [16] |

| Lister-hooded Rats (Male & Female) | Antide (GnRH Antagonist) | Not specified | Single injection at PND 28 | Long-term suppression of gonadal hormones.[17] | [17] |

Note: The studies listed used various GnRH analogues, which may have different potencies than this compound. These dosages serve as examples and require optimization.

Table 2: Acute Toxicology Data for Gonadorelin in Rodents

| Species | Administration Route | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Intravenous (IV) | >400 | [11] |

| Subcutaneous (SC) | >3000 | [11] | |

| Oral | >4000 | [11] | |

| Rat | Intravenous (IV) | >200 | [11] |

| Subcutaneous (SC) | >2000 | [11] | |

| Oral | >3000 | [11] |

LD₅₀: The dose required to be lethal to 50% of the tested population.

Safety and Handling Precautions

Researchers should adhere to standard laboratory safety protocols when handling this compound.[5]

-

Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[5]

-

Handle the lyophilized powder and reconstituted solutions in a well-ventilated area or a biosafety cabinet to avoid inhalation.[5]

-

Dispose of all chemical waste, syringes, and needles according to institutional and local regulations for biological and chemical waste.[5]

-

All animal procedures must be approved by and conducted in accordance with the institution's Animal Use and Care Committee (IACUC) guidelines.[5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. originbiopharma.com [originbiopharma.com]

- 3. bachem.com [bachem.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. peptides.gg [peptides.gg]

- 6. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Mechanism of action [aminogen.net]

- 8. genemedics.com [genemedics.com]

- 9. originbiopharma.com [originbiopharma.com]

- 10. peptidedosages.com [peptidedosages.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Gonadorelin - Wikipedia [en.wikipedia.org]

- 13. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of a Gonadotropin‐releasing Hormone Agonist on Rat Ovarian Adenocarcinoma Cell Lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of suppressing gonadal hormones on response to novel objects in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation and Use of Gonadorelin Acetate for In Vitro Studies

Introduction

Gonadorelin acetate is the acetate salt of a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2][3] It is a critical neuroendocrine hormone that regulates the reproductive axis by stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][4][5][6] In cell culture, this compound serves as an essential tool for studying the hypothalamic-pituitary-gonadal axis, GnRH receptor (GnRHR) pharmacology, and associated signaling pathways.[1] Immortalized gonadotroph cell lines, such as LβT2 and αT3-1, and primary pituitary cultures are common model systems.[1][6] Proper preparation of this compound solutions is crucial for obtaining reproducible and accurate experimental results. These notes provide detailed protocols for the preparation and application of this compound in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a hygroscopic crystalline solid.[7][8] It is essential to handle the solid powder in a low-humidity environment and store it tightly sealed in a desiccator to prevent moisture absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ • xC₂H₄O₂ | [8][9] |

| Molecular Weight | 1182.3 g/mol (free base) | [8] |

| Purity (HPLC) | ≥98% | [1][8] |

| Appearance | Crystalline Solid | [8] |

Table 2: Solubility of this compound

| Solvent | Approximate Solubility | Reference |

| Water | ~10 mM | [10] |

| PBS (pH 7.2) | ~10 mg/mL | [8] |

| DMSO | ~30 mg/mL | [8] |

| Dimethylformamide (DMF) | ~30 mg/mL | [8] |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 3 years | [8][9] |

| Stock in DMSO | -80°C | ~1 year | [10] |

| Stock in DMSO | -20°C | ~1 month | [9] |

| Reconstituted Aqueous | 2-8°C or Room Temp | ≤ 24 hours (Recommended) | [8] |

| Reconstituted Aqueous | Room Temperature (24°C) | Up to 45 days | [11] |

Note: For maximum reproducibility in cell culture, it is highly recommended to prepare fresh aqueous solutions for each experiment or to use aliquots of a frozen stock solution, avoiding multiple freeze-thaw cycles.[8] The peptide exhibits maximum stability in aqueous solutions around pH 5.0, with acetate buffers being more favorable than phosphate buffers.[12]

Experimental Protocols